molecular formula C6H4ClNOS B8541748 5-Chloro-4-hydroxymethylthiophene-2-carbonitrile

5-Chloro-4-hydroxymethylthiophene-2-carbonitrile

Cat. No.: B8541748
M. Wt: 173.62 g/mol
InChI Key: AYCQMIDZGQOIJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-hydroxymethylthiophene-2-carbonitrile is a useful research compound. Its molecular formula is C6H4ClNOS and its molecular weight is 173.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H4ClNOS

Molecular Weight

173.62 g/mol

IUPAC Name

5-chloro-4-(hydroxymethyl)thiophene-2-carbonitrile

InChI

InChI=1S/C6H4ClNOS/c7-6-4(3-9)1-5(2-8)10-6/h1,9H,3H2

InChI Key

AYCQMIDZGQOIJJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1CO)Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 25.0 g (5-bromo-2-chlorothiophen-3-yl)methanol in 330 mL of dimethylformamide, 25.8 g of zinc cyanide (I) and 12.7 g tetrakis(triphenylphosphine)palladium(0) were added at room temperature, and stirred at 100° C. for 4 hours. Diluting with ethyl acetate, the organic layer was washed successively with saturated aqueous ammonium chloride and saturated brine, dried over anhydrous magnesium sulfate, and the solvent was evaporated. The crude product was purified and separated by silica gel column chromatography (ethyl acetate:n-hexane=1:10-1:5), to afford 16.0 g of the title compound as colorless crystals.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
25.8 g
Type
catalyst
Reaction Step One
Quantity
12.7 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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